molecular formula C16H10F3N3O2 B2419781 4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946204-10-0

4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No. B2419781
CAS RN: 946204-10-0
M. Wt: 333.27
InChI Key: XUROWBKFVFQXKG-UHFFFAOYSA-N
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Description

4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline carboxamides. It has gained significant attention from the scientific community due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Quinoline derivatives have been identified for their strong diuretic properties, suggesting potential applications in hypertension treatment. For example, a study on a similar compound highlights the discovery of two polymorphic modifications, which could have implications for its effectiveness as a new hypertension remedy (Shishkina et al., 2018).

Antimicrobial Agents

Certain quinoline derivatives have been synthesized for their potent antimicrobial properties. Research into novel pyrazolo[3,4-d]pyrimidine derivatives demonstrates their efficacy as antibacterial and antifungal agents (Holla et al., 2006).

ATM Kinase Inhibition

Quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This discovery opens pathways for investigating ATM inhibition in vivo, especially in combination with DNA double-strand break-inducing agents, potentially relevant for cancer therapy (Degorce et al., 2016).

Metal Complex Formation

Quinoline derivatives have been utilized in the synthesis of metal complexes, demonstrating potential applications in targeted delivery systems, particularly for delivering nitric oxide to biological sites such as tumors (Yang et al., 2017).

Corrosion Inhibition

Quinoline and its derivatives are recognized for their application as anticorrosive materials. These compounds, especially those with polar substituents, effectively form stable chelating complexes with metallic surfaces, offering a green approach to corrosion inhibition (Verma et al., 2020).

properties

IUPAC Name

4-oxo-N-pyridin-4-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)12-3-1-2-10-13(12)21-8-11(14(10)23)15(24)22-9-4-6-20-7-5-9/h1-8H,(H,21,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUROWBKFVFQXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

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